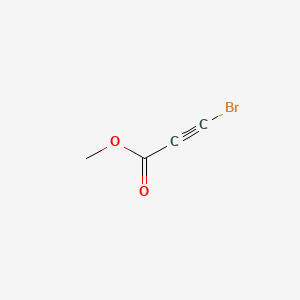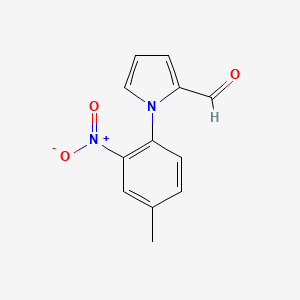
Methyl 3-bromopropiolate
Übersicht
Beschreibung
Methyl 3-bromopropionate is a chemical compound used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . It can react with 2-Methyl-1H-benzoimidazole to get 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .
Synthesis Analysis
Methyl 3-bromopropionate is synthesized using methyl propiolate, silver nitrate, and N-bromosuccinimide . The reaction is carried out in acetone, and the product is obtained after filtration and distillation .Molecular Structure Analysis
The molecular formula of Methyl 3-bromopropionate is C4H7BrO2 . Its molecular weight is 167.0 g/mol . The InChI key for this compound is KQEVIFKPZOGBMZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl 3-bromopropionate is used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . It can react with 2-Methyl-1H-benzoimidazole to get 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .Physical And Chemical Properties Analysis
Methyl 3-bromopropionate is a slightly yellow liquid . It has a refractive index of 1.458 (lit.) , a boiling point of 64-66 °C/18 mmHg (lit.) , and a density of 1.53 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Methyl 3-bromopropiolate: A Comprehensive Analysis
Methyl 3-bromopropiolate is a versatile chemical compound with several applications in scientific research. Below are some of the unique applications based on the information available:
Synthesis of Spiroanellated γ-Lactones: This compound is used in the synthesis of spiroanellated γ-lactones, which are compounds that have potential applications in pharmaceuticals due to their presence in numerous natural products with biological activity .
Preparation of Pinacols: Methyl 3-bromopropiolate serves as a reagent in the preparation of pinacols, which are important intermediates in organic synthesis and can be used to create various complex molecules .
Production of Oxaspiroalkanones: It is also utilized in synthesizing unprecedented 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones, which could have implications in medicinal chemistry .
Organic Synthesis: The compound finds application in general organic synthesis procedures, where it can act as an intermediate or a reactant for various organic transformations .
Analytical Chemistry: In analytical chemistry, Methyl 3-bromopropiolate may be used for method development and calibration purposes .
Safety and Hazards
Methyl 3-bromopropionate is considered hazardous . It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .
Wirkmechanismus
Mode of Action
The mode of action of Methyl 3-bromopropiolate is primarily through its participation in chemical reactions. As a brominated compound, it can act as an electrophile, reacting with nucleophiles in various chemical reactions . The bromine atom can be replaced by other groups in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .
Biochemical Pathways
Methyl 3-bromopropiolate has been used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones . These compounds can be involved in various biochemical pathways depending on their structure and functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-bromopropiolate are not well-documented. As a small organic molecule, it is likely to be absorbed in the body. Its distribution, metabolism, and excretion would depend on many factors including its reactivity, the presence of suitable enzymes, and the individual’s physiological conditions .
Result of Action
The result of Methyl 3-bromopropiolate’s action is the formation of new chemical compounds. In the context of organic synthesis, the product of the reaction would depend on the reactants and the reaction conditions .
Action Environment
The action, efficacy, and stability of Methyl 3-bromopropiolate can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, it is recommended to store the compound in a dry environment, under -20°C . The presence of other reactive substances could potentially lead to unwanted side reactions .
Eigenschaften
IUPAC Name |
methyl 3-bromoprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2/c1-7-4(6)2-3-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITMUHRRCBFULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303911 | |
| Record name | methyl 3-bromopropiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23680-40-2 | |
| Record name | Methyl bromopropylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-bromopropiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromoprop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic relevance of Methyl 3-bromopropiolate?
A1: Methyl 3-bromopropiolate serves as a valuable precursor in organic synthesis. For instance, it reacts with furan in a Diels-Alder reaction to produce Methyl 3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate. [, ] This bicyclic product can be further modified for various synthetic applications.
Q2: Are there alternative synthetic routes to obtain Methyl 3-bromopropiolate?
A2: Yes, while not explicitly mentioned in the provided abstracts, Methyl 3-bromopropiolate can be synthesized from Methyl propiolate through bromination. [] This method highlights the versatility of Methyl propiolate as a starting material for accessing various 3-halopropiolate derivatives.
Q3: Are there any safety concerns regarding Methyl 3-bromopropiolate?
A3: While the provided abstracts don't delve into specific safety data, it's crucial to acknowledge potential hazards. The synthesis of Methyl 3-bromopropiolate involves handling hazardous reagents like bromine. Additionally, the related compounds, Methyl propiolate and tert-butyl 3-bromopropiolate, are identified as lachrymators. [] Therefore, appropriate safety precautions, including proper ventilation and personal protective equipment, are essential when handling Methyl 3-bromopropiolate and related compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)







![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)
